molecular formula C5H10N2O4 B13829224 L-Alanine, 3-[(methoxycarbonyl)amino]-

L-Alanine, 3-[(methoxycarbonyl)amino]-

Cat. No.: B13829224
M. Wt: 162.14 g/mol
InChI Key: ACKMHVGECBCNMN-VKHMYHEASA-N
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Description

L-Alanine, 3-[(methoxycarbonyl)amino]- is a derivative of the amino acid L-alanine It is characterized by the presence of a methoxycarbonyl group attached to the amino group of the alanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, 3-[(methoxycarbonyl)amino]- typically involves the protection of the amino group of L-alanine using a methoxycarbonyl group. This can be achieved through the reaction of L-alanine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-[(methoxycarbonyl)amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

L-Alanine, 3-[(methoxycarbonyl)amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine, 3-[(methoxycarbonyl)amino]- involves its interaction with specific molecular targets. The methoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    L-Alanine methyl ester: Similar in structure but lacks the methoxycarbonyl group.

    N-Boc-L-Alanine: Contains a tert-butoxycarbonyl group instead of a methoxycarbonyl group.

    L-Alanine isoxazolidide: A derivative used in peptide synthesis.

Uniqueness

L-Alanine, 3-[(methoxycarbonyl)amino]- is unique due to the presence of the methoxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development, where selective protection and deprotection of functional groups are crucial .

Properties

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2S)-2-amino-3-(methoxycarbonylamino)propanoic acid

InChI

InChI=1S/C5H10N2O4/c1-11-5(10)7-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1

InChI Key

ACKMHVGECBCNMN-VKHMYHEASA-N

Isomeric SMILES

COC(=O)NC[C@@H](C(=O)O)N

Canonical SMILES

COC(=O)NCC(C(=O)O)N

Origin of Product

United States

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